4-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2S/c1-29-19-23-16(25-8-10-28-11-9-25)15-12-22-26(17(15)24-19)7-6-21-18(27)13-2-4-14(20)5-3-13/h2-5,12H,6-11H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQUSMMOTMTYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=C(C=C3)F)C(=N1)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Attachment of the Morpholino Group: This step involves the reaction of the intermediate with morpholine under suitable conditions, often in the presence of a base.
Formation of the Benzamide Moiety: The final step involves coupling the pyrazolo[3,4-d]pyrimidine derivative with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The aromatic fluorine can be substituted via nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent. Research indicates that it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. By inhibiting CDK2 activity, the compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. It has shown promise in reducing inflammation associated with various diseases, including cardiovascular conditions and cancer. Its mechanism involves modulating inflammatory pathways, which could lead to new treatments for chronic inflammatory diseases .
Antiviral Activity
Recent studies have explored the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. It has been evaluated for efficacy against viruses such as herpes simplex virus type-1 (HSV-1) and HIV-1. The structure of the compound allows for interactions with viral enzymes, potentially inhibiting their activity .
Case Study 1: CDK2 Inhibition
A study published in ACS Omega demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine effectively inhibit CDK2. The specific compound was synthesized and tested in vitro, showing significant inhibition of CDK2 activity at low micromolar concentrations. This research supports its development as a targeted therapy for cancer treatment .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, researchers evaluated the anti-inflammatory effects of similar compounds in animal models of inflammation. The results indicated a marked reduction in pro-inflammatory cytokines and improved clinical outcomes in treated subjects. This suggests that compounds like 4-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide could be developed into new anti-inflammatory drugs .
Summary of Applications
| Application | Description |
|---|---|
| Anticancer Activity | Inhibits CDK2 leading to cell cycle arrest and apoptosis in cancer cells |
| Anti-inflammatory | Modulates inflammatory pathways; potential treatment for chronic diseases |
| Antiviral Activity | Inhibits viral enzymes; potential efficacy against HSV-1 and HIV-1 |
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins, which is essential for signal transduction pathways involved in cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the pyrazolo[3,4-d]pyrimidine scaffold but differing in substituents and biological properties.
Substituent Variations at Position 4
- Target Compound: 4-Morpholino group. Morpholine improves solubility and acts as a hydrogen-bond acceptor, critical for kinase interactions .
- Compound 2–10 (Hindawi, 2017): Position 4 features a 4-oxo group (pyrimidin-4-one). These derivatives lack the morpholino group, resulting in reduced solubility and altered kinase selectivity. For example, compound 1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones showed moderate activity against EGFR but poor bioavailability .
- Example 53 (Patent US12/036594): Position 4 contains an amino group (-NH2) with a sulfonamide substituent. This modification increases polarity but reduces cell permeability compared to morpholino derivatives .
Substituent Variations at Position 6
- Target Compound : Methylthio (-SMe) group. The thioether linkage provides moderate electron-withdrawing effects, stabilizing the pyrimidine ring and enhancing metabolic resistance .
- Compound 2x (Chemical Science ESI) : Position 6 incorporates a benzo[d]oxazol-2-ylthio group. This bulky substituent improves target affinity (e.g., IC50 = 12 nM for PI3Kα) but increases molecular weight (MW = 889.2 g/mol vs. 511.2 g/mol for the target compound) .
- Fluorobenzamide Derivatives (Zhidkov et al., 2015) : Position 6 is substituted with aryl groups (e.g., 5-aryl-6-aryl derivatives). These compounds exhibit stronger π-π stacking interactions but lower solubility .
Benzamide Substituent Variations
- Target Compound : 4-fluorobenzamide. Fluorine at the para position enhances lipophilicity (logP ≈ 2.8) and resistance to oxidative metabolism .
- Example 53 (Patent US12/036594) : 2-fluoro-N-isopropylbenzamide. The ortho-fluorine and isopropyl group reduce steric hindrance, improving binding to hydrophobic pockets in kinases like mTOR .
- Compound 2x (Chemical Science ESI): Thiazole-5-carboxamide with a chloro-methylphenyl group.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Target Compound: The combination of morpholino, methylthio, and 4-fluorobenzamide balances solubility, target affinity, and metabolic stability, making it a promising candidate for kinase inhibitors (e.g., Aurora A/B) .
- Competitive Disadvantages : Compounds with bulkier substituents (e.g., compound 2x) exhibit higher potency but face challenges in pharmacokinetics and toxicity .
- Fluorine Impact : Para-fluorine in the benzamide enhances membrane permeability compared to ortho-fluoro analogs, as seen in Example 53 .
Biological Activity
4-Fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex chemical compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazolo[3,4-d]pyrimidin core, introduction of the morpholino group, and coupling with the benzamide moiety. Each step requires precise control of reaction conditions to achieve high yields and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The unique structure allows for binding affinity and selective inhibition of target proteins, influencing various biological pathways. Ongoing research aims to elucidate the precise pathways and targets involved .
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antiviral Activity : Pyrazolo[3,4-d]pyrimidines have shown efficacy against viruses such as herpes simplex virus type-1 (HSV-1). Studies have demonstrated that certain derivatives can inhibit viral replication at low micromolar concentrations .
- Anticancer Potential : Some derivatives have been evaluated for their ability to inhibit specific kinases associated with cancer progression. For instance, compounds targeting RET kinase demonstrated moderate to high potency in inhibiting cell proliferation driven by RET mutations .
- Antimicrobial Properties : Certain analogs have exhibited antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported in the range of 50–100 µM .
Research Findings
Several studies provide insights into the biological activity of related compounds:
| Compound | Activity | EC50/IC50 Values | Reference |
|---|---|---|---|
| Compound A | Antiviral | 0.20 μM | |
| Compound B | RET Kinase Inhibitor | IC50 = 10 μM | |
| Compound C | Antimicrobial | MIC = 75 µM |
Case Studies
- Antiviral Efficacy : A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antiviral efficacy against HSV-1. The most active compound exhibited an EC50 value significantly lower than that of standard antiviral agents .
- Cancer Therapeutics : Another investigation focused on the anticancer potential of pyrazolo[3,4-d]pyrimidines as RET kinase inhibitors. Compounds were synthesized and tested in vitro, revealing promising results in inhibiting cell growth associated with RET mutations .
- Microbial Resistance : Research on antimicrobial properties highlighted a derivative's effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, and how can reaction conditions be optimized?
- Methodology :
- Core Formation : The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclization of substituted pyrazole precursors under acidic or basic conditions. Morpholino and methylthio groups are introduced via nucleophilic substitution (e.g., using morpholine and methylthiol reagents) .
- Benzamide Coupling : The fluorobenzamide moiety is attached via amide bond formation using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) .
- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) are tuned via Design of Experiments (DoE) to maximize yield (typically 60-80%) and purity (>95%) .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm substituent positions and connectivity (e.g., morpholino protons at δ 3.5–3.7 ppm, pyrimidine carbons at δ 150–160 ppm) .
- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., [M+H] ~500–550 Da) and detects impurities (<2%) .
- X-ray Crystallography : Resolves 3D conformation, particularly the planarity of the pyrazolo-pyrimidine core .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodology :
- Kinase Inhibition Assays : Screen against kinases (e.g., PI3K, mTOR) using fluorescence polarization or ADP-Glo assays, given the morpholino group’s role in ATP-binding pocket interactions .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to reference drugs (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace methylthio with sulfone/sulfoxide, vary fluorophenyl positions) and assess activity via high-throughput screening .
- Computational Modeling : Dock derivatives into target proteins (e.g., using AutoDock Vina) to predict binding affinities. Prioritize analogs with lower ΔG values (<-8 kcal/mol) .
- Selectivity Profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. How can contradictory data on biological efficacy across studies be resolved?
- Methodology :
- Orthogonal Assays : Validate initial findings using alternate methods (e.g., switch from cell viability assays to apoptosis markers like caspase-3 activation) .
- Metabolite Analysis : Use LC-MS/MS to detect in situ degradation products that may confound results .
- Batch Consistency Checks : Compare multiple synthetic batches via HPLC to rule out purity variations (>98% purity required) .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
- Methodology :
- Flow Chemistry : Implement continuous flow systems for high-purity intermediate synthesis (e.g., pyrazolo-pyrimidine core formation) with reduced side reactions .
- Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and ease of purification .
- Catalyst Recycling : Use immobilized catalysts (e.g., Pd/C on silica) for Suzuki-Miyaura coupling steps to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
